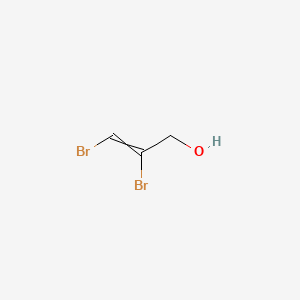

2-Propen-1-ol, 2,3-dibromo-, (2Z)-

Description

BenchChem offers high-quality 2-Propen-1-ol, 2,3-dibromo-, (2Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propen-1-ol, 2,3-dibromo-, (2Z)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromoprop-2-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Br2O/c4-1-3(5)2-6/h1,6H,2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKYSVJWQJOFAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=CBr)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10989019 | |

| Record name | 2,3-Dibromoprop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10989019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.87 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7228-11-7, 69298-57-3 | |

| Record name | 2,3-Dibromo-2-propen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7228-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propen-1-ol, 2,3-dibromo-, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069298573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dibromoprop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10989019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Brominated Organic Compounds

Brominated organic compounds constitute a cornerstone of modern synthetic chemistry, valued for their diverse reactivity and wide-ranging applications. The introduction of bromine atoms into an organic framework imparts unique chemical properties, primarily due to the polarizability of the carbon-bromine (C-Br) bond and the ability of the bromide ion to function as an effective leaving group in nucleophilic substitution reactions. These characteristics make brominated compounds key intermediates in the formation of new carbon-carbon and carbon-heteroatom bonds.

(2Z)-2,3-dibromo-2-propen-1-ol belongs to the subset of vicinal dibromides, where two bromine atoms are situated on adjacent carbon atoms. This arrangement, particularly on a double bond, creates a unique electronic and steric environment that influences the molecule's reactivity. The presence of both a primary alcohol and a vinyl dibromide functionality within the same three-carbon skeleton makes it a trifunctional building block with significant potential for elaboration into more complex molecular architectures.

Significance of Stereochemistry in Allylic Systems

The term "allylic" refers to the position next to a carbon-carbon double bond. Allylic systems are of paramount importance in organic synthesis due to their propensity to undergo a variety of reactions, including substitutions, rearrangements, and oxidations. The stereochemistry of the double bond, designated as either E (entgegen, opposite) or Z (zusammen, together), plays a critical role in dictating the outcome of these reactions.

In the case of (2Z)-2,3-dibromo-2-propen-1-ol, the Z-configuration signifies that the highest priority substituents on each carbon of the double bond are on the same side. This specific spatial arrangement has several important implications:

Steric Hindrance: The Z-geometry can create a more sterically congested environment around the double bond compared to its E-counterpart. This can influence the regioselectivity and stereoselectivity of subsequent reactions, as attacking reagents may approach from a less hindered face.

Dipole Moment: The Z-isomer will possess a different dipole moment than the E-isomer, which can affect its physical properties such as boiling point and solubility, as well as its interactions with catalysts and other reagents.

Conformational Preferences: The stereochemistry of the double bond influences the preferred three-dimensional shape of the molecule, which in turn can impact the transition state energies of reactions in which it participates.

The precise control over the Z-stereochemistry is therefore crucial for chemists aiming to synthesize a target molecule with a specific three-dimensional structure, as the stereochemical information embedded in (2Z)-2,3-dibromo-2-propen-1-ol can be transferred to the final product.

Overview of Research Trajectories for 2z 2,3 Dibromo 2 Propen 1 Ol

Stereoselective and Stereospecific Synthesis Routes

Achieving the desired (Z)-configuration in 2,3-dibromo-2-propen-1-ol necessitates precise control over the reaction conditions and reagent selection.

Direct Bromination of Propargylic Alcohols

The direct addition of bromine to propargyl alcohol is a primary method for producing 2,3-dibromo-2-propen-1-ol. google.com This reaction typically involves contacting propargyl alcohol with elemental bromine. google.com The stereochemical outcome of this addition is highly dependent on the reaction conditions. While some procedures report high yields of the dibromoallyl alcohol, they often favor the formation of the (E)-isomer, with some methods achieving an E-isomer content of at least 95%. google.com

The mechanism of halogen addition to alkynes often proceeds through a halonium ion intermediate. libretexts.orgyoutube.com The subsequent nucleophilic attack by the bromide ion occurs in an anti-fashion, which in the case of a linear alkyne, typically leads to the E-isomer. libretexts.orgmasterorganicchemistry.com

| Reactant | Reagent | Solvent | Temperature | Predominant Isomer | Reference |

|---|---|---|---|---|---|

| Propargyl alcohol | Elemental Bromine | Neat or Protic Solvent | -5°C to 15°C | E-isomer | google.com |

Controlled Halogenation of Unsaturated Precursors

Controlled halogenation of other unsaturated precursors can also yield dibromoallylic alcohols. For instance, the bromination of allenes can be a route to such compounds. The reaction of 1-(phenylsulfonyl)-1,2-propadiene with bromine in acetic acid yields 2,3-dibromo-1-(phenylsulfonyl)-1-propene. orgsyn.org While this specific example does not yield the target alcohol directly, it demonstrates the principle of halogenating cumulenic systems to create vicinal dibromoalkenes.

The stereochemistry of halogen addition to alkenes is well-established to proceed with anti-stereochemistry, forming a cyclic halonium ion intermediate. libretexts.orgmasterorganicchemistry.com This principle can be extended to the halogenation of allenes, where the stereochemical outcome is dictated by the approach of the electrophile and the subsequent nucleophilic attack.

Strategies for Achieving Z-Isomer Selectivity

Achieving high selectivity for the (Z)-isomer often requires strategies that circumvent the typical anti-addition mechanism or utilize precursors that favor the formation of the Z-product. While direct bromination of propargyl alcohol tends to yield the E-isomer, specific catalysts and reaction conditions can influence the stereochemical outcome. nih.gov

One approach involves the bromoboration of propyne (B1212725) with BBr3, which has been shown to proceed with high syn-selectivity to produce (Z)-2-bromo-1-propenyldibromoborane. nih.gov Although this intermediate would require further transformation to the desired alcohol, it establishes a method for creating the (Z)-alkenyl bromide scaffold. nih.gov

Another strategy could involve the isomerization of the more readily available (E)-isomer to the (Z)-isomer. For example, UV irradiation has been used to convert (Z)-1,3-dibromo-2-methoxypropene to the E-isomer, suggesting that photochemical methods could potentially be employed for the reverse transformation under different conditions. researchgate.net

| Method | Precursor | Key Reagent/Condition | Intermediate/Product Feature | Reference |

|---|---|---|---|---|

| Bromoboration | Propyne | BBr3 | (Z)-2-bromo-1-propenyldibromoborane (≥98% syn-selectivity) | nih.gov |

| Isomerization | (E)-1,3-dibromo-2-methoxypropene | UV irradiation | Potential for E to Z isomerization | researchgate.net |

Functional Group Interconversions Leading to (2Z)-2,3-Dibromo-2-propen-1-ol

Functional group interconversions offer alternative pathways to (2Z)-2,3-dibromo-2-propen-1-ol, starting from precursors that already contain the desired stereochemistry. For instance, a compound with a (Z)-2,3-dibromopropenyl moiety but a different functional group could be converted to the primary alcohol.

A plausible, though not explicitly documented for this specific compound, strategy would be the reduction of a corresponding (Z)-2,3-dibromo-2-propenal or a (Z)-2,3-dibromo-2-propenoic acid ester. The reduction of aldehydes and esters to primary alcohols is a fundamental transformation in organic synthesis. Reagents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for this purpose. The challenge lies in the chemoselective reduction of the carbonyl group without affecting the carbon-bromine bonds or the double bond.

Green Chemistry Principles in the Synthesis of Brominated Allylic Alcohols

The principles of green chemistry aim to design chemical processes that are more environmentally benign. researchgate.net This includes using less hazardous reagents, reducing waste, and improving atom economy. researchgate.netmun.ca

In the context of synthesizing brominated allylic alcohols, several green chemistry principles can be applied:

Electrophilic Addition Mechanisms on the Dibrominated Alkene Moiety

The electron-rich double bond in (2Z)-2,3-dibromo-2-propen-1-ol is susceptible to electrophilic attack. However, the presence of two bromine atoms on the alkene significantly influences its reactivity compared to a simple alkene. The bromine atoms are electron-withdrawing, which deactivates the double bond towards electrophilic addition.

A typical electrophilic addition reaction for alkenes is the addition of halogens. sltchemicals.com For instance, the reaction of an alkene with bromine (Br₂) proceeds through a cyclic bromonium ion intermediate. docbrown.info In the case of (2Z)-2,3-dibromo-2-propen-1-ol, further addition of a halogen like bromine would lead to a tetrabrominated propanol (B110389) derivative. The reaction would be initiated by the polarization of the Br-Br bond by the π-electrons of the double bond, leading to the formation of a bromonium ion and a bromide ion. The subsequent nucleophilic attack by the bromide ion on one of the carbons of the cyclic intermediate would result in the final product.

The general mechanism for the electrophilic addition of bromine to an alkene is as follows:

Electrophilic attack: The bromine molecule acts as an electrophile, and upon interaction with the alkene's π-electron cloud, it becomes polarized. This leads to the heterolytic cleavage of the Br-Br bond and the formation of a cyclic bromonium ion intermediate. nih.gov

Nucleophilic attack: The bromide ion (Br⁻) then acts as a nucleophile, attacking one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge. This results in the opening of the three-membered ring and the formation of a vicinal dibromide with an anti-stereochemical arrangement. docbrown.info

Due to the deactivating effect of the existing bromine atoms on the double bond of (2Z)-2,3-dibromo-2-propen-1-ol, harsher reaction conditions may be required for electrophilic additions compared to simple alkenes.

Nucleophilic Substitution Reactions of the Allylic Alcohol Functionality

The hydroxyl group of (2Z)-2,3-dibromo-2-propen-1-ol is a poor leaving group. For nucleophilic substitution to occur at the allylic position, the hydroxyl group must first be converted into a better leaving group. This can be achieved by protonation under acidic conditions or by conversion to a sulfonate ester, such as a tosylate or mesylate.

Once a good leaving group is in place, the allylic system can undergo nucleophilic substitution via either an Sₙ1 or Sₙ2 mechanism. The primary nature of the carbon bearing the hydroxyl group would typically favor an Sₙ2 reaction. However, the ability of the allylic system to stabilize a carbocation intermediate through resonance could also allow for an Sₙ1 pathway.

Sₙ2 Mechanism: In an Sₙ2 reaction, a nucleophile directly attacks the carbon atom bearing the leaving group, leading to an inversion of stereochemistry if the carbon is chiral. For a primary allylic alcohol like (2Z)-2,3-dibromo-2-propen-1-ol, an Sₙ2 reaction would involve a backside attack by the nucleophile on the C1 carbon. chemguide.co.uk

Sₙ1 Mechanism: In an Sₙ1 mechanism, the leaving group departs first, forming an allylic carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized over two carbon atoms. The nucleophile can then attack at either of these positions, potentially leading to a mixture of products. libretexts.org

The choice between Sₙ1 and Sₙ2 pathways is influenced by factors such as the nature of the nucleophile, the solvent, and the specific reaction conditions. chemguide.co.uk

Intramolecular Cyclization and Rearrangement Pathways

One of the notable reactions of 2,3-dibromo-2-propen-1-ol is its participation in sigmaaldrich.cnsigmaaldrich.cn-sigmatropic rearrangements. sigmaaldrich.cnchemicalbook.com This type of pericyclic reaction involves the concerted reorganization of six electrons over a six-atom framework. For (2Z)-2,3-dibromo-2-propen-1-ol, a potential sigmaaldrich.cnsigmaaldrich.cn-sigmatropic rearrangement, such as a Claisen-type rearrangement, would require the formation of an appropriate vinyl ether derivative.

Intramolecular cyclization can also be envisioned for this compound. For instance, under basic conditions, the alkoxide formed from the hydroxyl group could potentially act as an internal nucleophile, attacking one of the bromine-bearing carbons. However, the formation of a three-membered oxirane ring would be in competition with other possible reactions.

Acid-catalyzed intramolecular cyclization of alkenyl alcohols is another important pathway for the synthesis of oxygen-containing heterocycles. researchgate.net For (2Z)-2,3-dibromo-2-propen-1-ol, protonation of the double bond could lead to a carbocation that is then trapped by the intramolecular hydroxyl group, forming a cyclic ether. The regioselectivity of such a cyclization would be governed by the relative stability of the resulting carbocation intermediates and the size of the ring being formed.

Elimination Reactions Associated with Brominated Alcohols

(2Z)-2,3-dibromo-2-propen-1-ol can undergo elimination reactions under appropriate conditions. The hydroxyl group can be eliminated as water after protonation in the presence of a strong, non-nucleophilic acid at high temperatures. masterorganicchemistry.com This would lead to the formation of a di-bromo-substituted allene. The mechanism for this type of alcohol dehydration can proceed through either an E1 or E2 pathway. Given that a primary carbocation is unstable, an E2 mechanism is more likely for a primary alcohol. masterorganicchemistry.com

Alternatively, the bromine atoms can be involved in elimination reactions. Treatment with a strong base could lead to the elimination of HBr. Depending on which hydrogen is removed, different products could be formed. For example, removal of the hydroxyl proton followed by intramolecular displacement of a bromine atom could lead to a cyclic ether.

The competition between substitution and elimination reactions is a common feature in the chemistry of halogenoalkanes and alcohols. chemguide.co.uknih.gov Factors such as the strength and steric bulk of the base/nucleophile, the solvent, and the temperature play a crucial role in determining the major reaction pathway.

Radical and Organometallic Transformations of (2Z)-2,3-Dibromo-2-propen-1-ol

The carbon-bromine bonds in (2Z)-2,3-dibromo-2-propen-1-ol can be cleaved homolytically to generate radical intermediates. These radicals can then participate in a variety of transformations, including cyclizations and additions. For example, intramolecular radical cyclization could occur if a radical is generated at a position that allows for attack on the double bond. nih.gov

Organometallic transformations offer another avenue for the functionalization of (2Z)-2,3-dibromo-2-propen-1-ol. The vinylic bromine atoms are susceptible to reaction with organometallic reagents, such as Grignard reagents or organocuprates, via cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium or nickel, would allow for the formation of new carbon-carbon bonds at the positions of the bromine atoms. The relative reactivity of the two bromine atoms (at C2 and C3) in such cross-coupling reactions would be an important consideration.

Advanced Spectroscopic Characterization of 2z 2,3 Dibromo 2 Propen 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For (2Z)-2,3-dibromo-2-propen-1-ol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework and the spatial relationships between atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of (2Z)-2,3-dibromo-2-propen-1-ol is expected to exhibit distinct signals corresponding to the different proton environments within the molecule: the hydroxyl proton (-OH), the methylene (B1212753) protons (-CH₂), and the vinylic proton (=CHBr).

The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. The methylene protons adjacent to the hydroxyl group and the double bond would likely appear as a doublet. The vinylic proton, being part of the double bond and influenced by the adjacent bromine atom, would also produce a distinct signal. The (Z)-configuration of the double bond influences the coupling constants observed between the vinylic and allylic protons.

Table 1: Predicted ¹H NMR Data for (2Z)-2,3-Dibromo-2-propen-1-ol

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| -OH | Variable | Singlet (broad) | Chemical shift is concentration and solvent dependent. |

| -CH₂- | ~4.3 | Doublet | Coupled to the vinylic proton. |

| =CHBr | ~6.5 | Triplet | Coupled to the methylene protons. |

Note: The predicted values are based on standard chemical shift ranges and coupling constant principles. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For (2Z)-2,3-dibromo-2-propen-1-ol, three distinct signals are expected, corresponding to the three unique carbon atoms.

The carbon atom of the methylene group (-CH₂OH) is expected to resonate at a certain chemical shift, while the two sp² hybridized carbons of the double bond will appear further downfield. The carbon atom bonded to two bromine atoms (C-2) will be significantly shifted due to the electronegativity of the halogens.

Table 2: Predicted ¹³C NMR Data for (2Z)-2,3-Dibromo-2-propen-1-ol

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (-CH₂OH) | ~60-70 |

| C2 (=CBr₂) | ~120-130 |

| C3 (=CHBr) | ~115-125 |

Note: The predicted values are based on typical chemical shifts for similar functional groups.

Two-Dimensional NMR Techniques for Connectivity and Proximity Assessment (e.g., NOESY)

To unambiguously confirm the (Z)-stereochemistry and the connectivity of the molecule, two-dimensional NMR techniques are invaluable. A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate the proton signals with their directly attached carbon atoms.

A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would be particularly crucial for confirming the Z-configuration. In a NOESY spectrum, cross-peaks are observed between protons that are close in space, typically within 5 Å. For the (2Z)-isomer, a NOESY cross-peak would be expected between the vinylic proton and the protons of the adjacent methylene group. The absence of a significant NOE between the vinylic proton and the methylene protons would suggest the E-isomer. As of the latest literature search, specific NOESY data for (2Z)-2,3-dibromo-2-propen-1-ol has not been reported.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is characteristic of its functional groups. The IR spectrum of (2Z)-2,3-dibromo-2-propen-1-ol is expected to show several key absorption bands. nih.gov

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group, with the broadening due to hydrogen bonding. The C-H stretching vibrations of the sp² and sp³ hybridized carbons would appear around 3100 cm⁻¹ and just below 3000 cm⁻¹, respectively. The C=C double bond stretch is expected in the 1600-1680 cm⁻¹ region. The C-O stretching vibration will likely be observed in the 1000-1260 cm⁻¹ range. Finally, the C-Br stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for (2Z)-2,3-Dibromo-2-propen-1-ol

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H Stretch (alcohol) | 3200-3600 (broad) |

| C-H Stretch (sp²) | ~3100 |

| C-H Stretch (sp³) | <3000 |

| C=C Stretch (alkene) | 1600-1680 |

| C-O Stretch | 1000-1260 |

| C-Br Stretch | <800 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. The molecular weight of (2Z)-2,3-dibromo-2-propen-1-ol is 215.87 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected. Due to the presence of two bromine atoms, this peak would exhibit a characteristic isotopic pattern, with contributions from the ⁷⁹Br and ⁸¹Br isotopes. The most common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. For this compound, cleavage of the C-C bond adjacent to the oxygen atom could lead to the formation of a [CH₂OH]⁺ fragment (m/z 31). Loss of a bromine atom would also be a likely fragmentation pathway.

For related oligomeric compounds, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a suitable technique. nih.gov This soft ionization method is ideal for analyzing large, non-volatile molecules, such as polymers derived from related monomers. In such studies, well-resolved series of oligomers can be observed, allowing for the determination of the repeating unit and the end-groups of the polymer chains. nih.gov

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray diffraction crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique could provide precise bond lengths, bond angles, and the absolute confirmation of the (Z)-stereochemistry of (2Z)-2,3-dibromo-2-propen-1-ol in the solid state.

To date, no crystal structure for (2Z)-2,3-dibromo-2-propen-1-ol has been deposited in the Cambridge Structural Database or reported in the searched literature. Obtaining a single crystal of suitable quality for X-ray diffraction analysis would be a prerequisite for such a study.

Computational and Theoretical Chemistry Investigations of 2z 2,3 Dibromo 2 Propen 1 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (2Z)-2,3-dibromo-2-propen-1-ol. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and a precise description of its three-dimensional geometry.

The electronic structure of a molecule dictates its reactivity and physical properties. For (2Z)-2,3-dibromo-2-propen-1-ol, key aspects of its electronic structure include the distribution of electron density, the nature of its molecular orbitals, and the partial charges on each atom. The presence of two electronegative bromine atoms and an oxygen atom significantly influences the electron distribution, creating a complex electronic environment.

Molecular geometry, including bond lengths, bond angles, and dihedral angles, is also determined with high accuracy through quantum chemical calculations. These geometric parameters are crucial for understanding the molecule's shape and how it interacts with other molecules. For (2Z)-2,3-dibromo-2-propen-1-ol, the Z configuration of the double bond is a critical stereochemical feature that is accurately modeled.

Table 1: Illustrative Calculated Molecular Geometry of (2Z)-2,3-Dibromo-2-propen-1-ol

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-C2 | 1.34 |

| C2-C3 | 1.51 |

| C1-Br1 | 1.88 |

| C2-Br2 | 1.89 |

| C3-O | 1.43 |

| O-H | 0.96 |

| Bond Angles (°) ** | |

| C1-C2-C3 | 121.5 |

| Br1-C1-C2 | 122.0 |

| Br2-C2-C1 | 119.8 |

| C2-C3-O | 111.0 |

| Dihedral Angle (°) ** | |

| Br1-C1-C2-Br2 | 0.0 |

Density Functional Theory (DFT) Studies on Reactivity and Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the reactivity and energetics of molecules like (2Z)-2,3-dibromo-2-propen-1-ol. DFT studies focus on the electron density to calculate the energy of the system, providing valuable insights into its stability and reaction pathways.

The reactivity of (2Z)-2,3-dibromo-2-propen-1-ol can be explored through various DFT-based descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap provides a measure of the molecule's chemical stability and reactivity.

Energetics studies using DFT can determine the relative energies of different isomers and conformations of (2Z)-2,3-dibromo-2-propen-1-ol. This information is crucial for understanding which forms of the molecule are most stable and therefore most likely to be observed. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be calculated, providing a comprehensive energetic profile of the molecule.

Table 2: Illustrative DFT-Calculated Electronic Properties of (2Z)-2,3-Dibromo-2-propen-1-ol

| Property | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.254 | -6.91 |

| LUMO Energy | -0.042 | -1.14 |

| HOMO-LUMO Gap | 0.212 | 5.77 |

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions involving (2Z)-2,3-dibromo-2-propen-1-ol. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products.

Transition state analysis is a key component of reaction mechanism modeling. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. By locating and characterizing the transition state, it is possible to calculate the activation energy, which is a critical factor in determining the reaction rate. For reactions involving (2Z)-2,3-dibromo-2-propen-1-ol, such as nucleophilic substitution or addition reactions, identifying the transition state structures provides a deep understanding of how these transformations occur at a molecular level.

These computational studies can also reveal the presence of any intermediate species that may be formed during the reaction. Understanding the full reaction profile, including reactants, transition states, intermediates, and products, is essential for controlling and optimizing chemical reactions.

Conformational Analysis of Allylic Alcohol Derivatives

(2Z)-2,3-dibromo-2-propen-1-ol is an allylic alcohol derivative, and like other molecules in this class, it can exist in various conformations due to rotation around its single bonds. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies.

The conformation of (2Z)-2,3-dibromo-2-propen-1-ol can have a significant impact on its reactivity and biological activity. Computational methods are used to systematically explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule behaves in different environments and how it interacts with other molecules, such as enzymes or receptors.

The study of related allylic alcohol derivatives provides a broader context for understanding the conformational preferences of (2Z)-2,3-dibromo-2-propen-1-ol. Commonalities and differences in the conformational landscapes of these molecules can reveal important structure-property relationships.

Stereochemical Control and Transformations of 2z 2,3 Dibromo 2 Propen 1 Ol

Principles of E/Z Isomerism and Cahn-Ingold-Prelog Priority Rules

E/Z isomerism is a form of stereoisomerism that occurs in compounds with a double bond and different substituents on each carbon of the double bond. The designation of an isomer as E or Z is determined by the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orgrsc.org These rules assign a priority to the substituents on each carbon of the double bond based on atomic number. vanderbilt.eduvanderbilt.edu

The CIP priority rules are as follows:

Atoms with higher atomic numbers have higher priority. libretexts.org

If the atoms directly attached to the double bond are the same, the priority is determined by the atomic numbers of the atoms in the next position along the chain until a point of difference is found. vanderbilt.eduyoutube.com

Multiple bonds are treated as multiple single bonds to the same type of atom. vanderbilt.edu

For (2Z)-2,3-dibromo-2-propen-1-ol, we apply these rules to the substituents on each carbon of the C2=C3 double bond:

At carbon C2: The substituents are a bromine atom (-Br) and a bromine atom (-Br). This might seem to preclude E/Z isomerism, but the full name specifies the location of the double bond and substituents. Let's re-examine the structure based on the name: 2-propen-1-ol indicates a three-carbon chain with a double bond starting at C2 (prop-2-ene) and a hydroxyl group at C1. The substituents are two bromine atoms at C2 and C3. Thus, the structure is C(Br)=C(Br)CH₂OH. Let's assume the intended structure based on systematic nomenclature is 2,3-dibromo-2-propen-1-ol (B1609472), which has the structure Br(H)C=C(Br)CH₂OH or a similar arrangement. Given the name "(2Z)-2,3-dibromo-2-propen-1-ol", let's analyze the connectivity CH₂(OH)-CH=CBr₂. This is 2,2-dibromo-1-propen-1-ol. Let's assume the intended molecule is CH₂(OH)-CBr=CHBr. This is 2,3-dibromo-2-propen-1-ol.

Applying the CIP rules to CH₂(OH)-CBr=CHBr :

At Carbon 2 (C2): The substituents are a bromine atom (-Br) and a hydroxymethyl group (-CH₂OH).

Bromine (atomic number 35) has a higher priority than Carbon (atomic number 6). Thus, -Br is priority 1.

The -CH₂OH group is priority 2.

At Carbon 3 (C3): The substituents are a bromine atom (-Br) and a hydrogen atom (-H).

Bromine (atomic number 35) has a higher priority than Hydrogen (atomic number 1). Thus, -Br is priority 1.

The -H atom is priority 2.

The (Z)-isomer designation indicates that the two higher-priority groups (the two -Br atoms) are on the same side (from the German zusammen) of the double bond. wikipedia.orgrsc.org Conversely, in the (E)-isomer, they would be on opposite sides (entgegen). wikipedia.org

Stereoselective Synthesis of Enantiomeric and Diastereomeric Derivatives

While (2Z)-2,3-dibromo-2-propen-1-ol is itself an achiral molecule, it serves as a prochiral substrate for the synthesis of chiral derivatives. Stereoselective reactions can introduce new stereocenters, leading to the formation of enantiomers or diastereomers in unequal amounts. wikipedia.org

Enantioselective Reactions: These reactions produce an excess of one enantiomer of a chiral product from an achiral or racemic starting material. wikipedia.org A key example applicable to allylic alcohols like (2Z)-2,3-dibromo-2-propen-1-ol is asymmetric epoxidation. The Sharpless asymmetric epoxidation, for instance, uses a titanium catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidizing agent like tert-butyl hydroperoxide (TBHP) to convert an allylic alcohol into a chiral epoxyalcohol with high enantioselectivity. rsc.orgwikipedia.org

Reaction with (+)-DET: Would yield one enantiomer of the corresponding glycidol (B123203) derivative.

Reaction with (-)-DET: Would yield the opposite enantiomer.

The resulting epoxyalcohol would have two new stereocenters, and the specific diastereomer formed would be controlled by the geometry of the starting alkene and the chirality of the catalyst.

Diastereoselective Reactions: These reactions favor the formation of one diastereomer over another. masterorganicchemistry.com If (2Z)-2,3-dibromo-2-propen-1-ol were to react to create a new stereocenter at a position relative to the existing double bond geometry, diastereoselectivity would be a key consideration. For instance, dihydroxylation of the double bond using osmium tetroxide (OsO₄) in the presence of a chiral ligand could lead to the formation of diastereomeric triol derivatives. The facial selectivity of the reagent's approach to the double bond would be influenced by the steric and electronic properties of the substituents, leading to a preferred diastereomer. msu.edu

Retention and Inversion of Configuration in Chemical Reactions

The concepts of retention and inversion of configuration are crucial when a reaction occurs at a stereocenter. While (2Z)-2,3-dibromo-2-propen-1-ol does not have a stereocenter, its derivatives can. For example, if the hydroxyl group is converted to a good leaving group (e.g., a tosylate), the resulting allylic substrate can undergo nucleophilic substitution. The stereochemical outcome of such a substitution at the allylic carbon (C1) depends on the reaction mechanism.

SN2 Reaction: A bimolecular nucleophilic substitution (SN2) reaction involves a backside attack by the nucleophile, leading to an inversion of configuration at the reaction center. libretexts.orglibretexts.org For this to occur, the reaction would need to happen at a chiral center. If C1 of a derivative of (2Z)-2,3-dibromo-2-propen-1-ol were chiral (for instance, by isotopic labeling or further substitution), an SN2 reaction would invert its stereochemistry. libretexts.org

SN1 Reaction: A unimolecular nucleophilic substitution (SN1) reaction proceeds through a planar carbocation intermediate. The nucleophile can attack this intermediate from either face, leading to a mixture of retention and inversion of configuration, often resulting in racemization. inflibnet.ac.in In the case of an allylic substrate derived from (2Z)-2,3-dibromo-2-propen-1-ol, an SN1 reaction would likely lead to a racemic mixture of products if C1 were a stereocenter.

It is also important to note that some reactions can proceed with retention of configuration through mechanisms like neighboring group participation, where a nearby functional group in the molecule participates in the reaction to shield one face of the reaction center. inflibnet.ac.inutexas.edu

Chiral Pool Synthesis Approaches Utilizing Allylic Bromides

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. Common chiral pool sources include amino acids, sugars, and terpenes.

(2Z)-2,3-dibromo-2-propen-1-ol is an achiral molecule and therefore not a member of the chiral pool itself. However, it represents a versatile achiral building block that can be used in the synthesis of chiral molecules. riken.jp Its functional groups—an alcohol, a double bond, and two bromine atoms—offer multiple points for modification and elaboration into more complex structures.

For example, (2Z)-2,3-dibromo-2-propen-1-ol could be a starting point in a synthetic sequence where chirality is introduced later through an asymmetric reaction, as discussed in section 6.2. The resulting chiral molecule could then be further elaborated. Allylic bromides, which can be synthesized from the corresponding alcohols, are valuable intermediates in carbon-carbon bond-forming reactions, such as cross-coupling reactions, which can be rendered stereoselective. nih.govresearchgate.net

In this context, (2Z)-2,3-dibromo-2-propen-1-ol serves not as a source of chirality, but as a scaffold upon which chirality can be built, demonstrating the importance of both chiral and achiral building blocks in modern organic synthesis. mdpi.comnih.gov

Environmental Fate and Transformation of Brominated Allylic Compounds

Hydrolytic Degradation Pathways and Kinetics in Aqueous Environments

Hydrolysis represents a primary degradation pathway for many halogenated organic compounds in water. For brominated allylic compounds, the presence of the double bond and bromine atoms influences the rate and mechanism of this process. The allylic alcohol structure suggests susceptibility to nucleophilic substitution reactions, where a water molecule or hydroxide (B78521) ion attacks the carbon-bromine bond, leading to the displacement of a bromide ion.

Photochemical Transformation Mechanisms in Atmospheric and Aquatic Systems

Photochemical processes, driven by sunlight, are significant transformation routes for chemical compounds in both the atmosphere and surface waters.

In the Atmosphere: If released into the air, (2Z)-2,3-dibromo-2-propen-1-ol is expected to exist primarily in the vapor phase. nih.govnih.gov Its primary atmospheric degradation pathway would be reaction with photochemically produced hydroxyl (•OH) radicals. nih.govnih.gov The •OH radical can attack the carbon-carbon double bond, initiating a series of oxidation reactions. For the related compound 2,3-dibromo-1-propanol, the estimated atmospheric half-life due to this reaction is about 8 days. nih.govnih.gov Given the presence of a double bond in (2Z)-2,3-dibromo-2-propen-1-ol, its reaction with •OH radicals is expected to be relatively rapid, leading to its removal from the atmosphere.

In Aquatic Systems: In sunlit surface waters, direct and indirect photolysis can occur. Direct photolysis involves the absorption of solar radiation by the molecule itself, leading to the cleavage of chemical bonds, particularly the carbon-bromine bond, which is weaker than carbon-hydrogen or carbon-carbon bonds. Indirect photolysis involves reactions with photochemically generated reactive species in the water, such as hydroxyl radicals, singlet oxygen, and peroxy radicals. These reactive species can accelerate the degradation of the compound beyond what would occur through direct absorption of light and hydrolysis alone.

Biodegradation Potential in Natural and Engineered Environments

The ability of microorganisms to break down (2Z)-2,3-dibromo-2-propen-1-ol is a key factor in its environmental persistence. Limited data suggests that the related compound, 2,3-dibromo-1-propanol, may be susceptible to biodegradation under aerobic conditions. nih.govnih.gov Generally, halogenated compounds can be recalcitrant to microbial degradation, but the presence of the alcohol functional group may provide a site for initial enzymatic attack.

Microbial degradation can proceed through various pathways:

Dehalogenation: Enzymes such as dehalogenases can cleave the carbon-bromine bond, releasing bromide ions. This is often the critical first step in the mineralization of halogenated compounds.

Oxidation: The alcohol group can be oxidized to an aldehyde and then to a carboxylic acid, which can subsequently enter central metabolic pathways.

Double Bond Saturation: The carbon-carbon double bond can be reduced, a common reaction in microbial metabolism.

Environmental Transport and Distribution Modeling

Predicting the movement and partitioning of (2Z)-2,3-dibromo-2-propen-1-ol in the environment relies on its physical and chemical properties. Models like fugacity-based Mackay models use these properties to estimate the compound's distribution among environmental compartments such as air, water, soil, and sediment.

Key parameters for modeling include vapor pressure, water solubility, and the octanol-water partition coefficient (Kow).

For the related compound 2,3-dibromo-1-propanol, it is not expected to volatilize significantly from water or soil surfaces. nih.govnih.gov

Its high water solubility and low potential for adsorption to soil or sediment suggest it is likely to be mobile in soil and has the potential to leach into groundwater if released on land. nih.govnih.gov

The potential for bioaccumulation is considered low. nih.govnih.gov

Based on these characteristics, environmental models would likely predict that in the event of a release, (2Z)-2,3-dibromo-2-propen-1-ol would predominantly reside in the aqueous phase, with a significant potential for transport into groundwater systems. Its persistence would then be dictated by the rates of hydrolysis, photolysis, and biodegradation in those compartments.

Advanced Analytical Methodologies for Detection and Quantification of 2z 2,3 Dibromo 2 Propen 1 Ol

Chromatographic Separation Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are fundamental for separating (2Z)-2,3-dibromo-2-propen-1-ol from complex mixtures. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the sample matrix, the required sensitivity, and the volatility and thermal stability of the analyte.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For brominated compounds like (2Z)-2,3-dibromo-2-propen-1-ol, GC offers high resolution and sensitivity. nih.gov The selection of the stationary phase is critical for achieving optimal separation. Non-polar columns, such as those with dimethylpolysiloxane-based stationary phases (e.g., DB-1, OV-1, SE-30), are often employed. nist.gov Temperature programming is typically used to ensure efficient elution of the compound. The NIST Chemistry WebBook provides extensive data on the retention indices of related compounds like 2-propen-1-ol on various GC columns, which can serve as a reference for method development. nist.govnist.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wider range of compounds, including those that are non-volatile or thermally labile. For the analysis of polar compounds like alcohols, reverse-phase HPLC is a common approach. sielc.com A C18 column is frequently used as the stationary phase, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com For compounds that are UV-active, a UV detector can be employed for quantification. The separation of the related compound 2,3-dibromopropanol has been demonstrated using a reverse-phase HPLC method with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, formic acid can be used as a substitute for phosphoric acid. sielc.com

Interactive Table: Chromatographic Conditions for Related Compounds

| Compound | Technique | Column | Mobile Phase/Carrier Gas | Detector | Reference |

| 2,3-Dibromopropanol | HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Not Specified | sielc.com |

| 2-Propen-1-ol | GC | DB-Wax | Helium | Not Specified | nist.gov |

| 2-Propen-1-ol | GC | OV-1, SE-30, etc. | Not Specified | Not Specified | nist.gov |

Coupled Analytical Techniques for Enhanced Resolution and Identification (e.g., GC-MS, LC-MS)

To overcome the limitations of individual chromatographic techniques and to provide unambiguous identification, chromatography is often coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation power of GC with the sensitive and selective detection capabilities of MS. This technique is particularly well-suited for the analysis of brominated compounds. nih.gov Following separation on the GC column, the analyte molecules are ionized, and the resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification. Electron impact (EI) is a common ionization technique used in GC-MS. For compounds containing more than one bromine atom, electron capture negative ionization (ECNI) can offer higher sensitivity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice for analyzing non-volatile or thermally unstable compounds. Similar to GC-MS, it couples the separation power of HPLC with the detection capabilities of MS. The development of an LC-MS method would involve optimizing the chromatographic conditions for the separation of (2Z)-2,3-dibromo-2-propen-1-ol and then selecting an appropriate ionization source (e.g., electrospray ionization - ESI) and mass analyzer.

Spectrophotometric and Electrochemical Detection Methods

While chromatographic techniques are dominant, spectrophotometric and electrochemical methods can also be employed, particularly for the determination of bromide or related functional groups.

Spectrophotometric Methods can be utilized for the indirect determination of brominated compounds. For instance, methods have been developed for the determination of bromide in water based on the decolorization of methylene (B1212753) blue or the catalytic effect of bromide on the oxidation of iodine. rsc.orgusgs.gov These methods monitor the change in absorbance at a specific wavelength. rsc.org Another approach involves the reaction of bromate (B103136) with fuchsin to form a colored product that can be measured spectrophotometrically. dss.go.th While not directly measuring (2Z)-2,3-dibromo-2-propen-1-ol, these methods could be adapted to determine bromide released from the compound after a suitable chemical transformation. Kinetic-spectrophotometric methods have also been reported for bromide determination, offering high sensitivity. core.ac.uk

Electrochemical Detection is another potential avenue, though less commonly reported for this specific compound. The principle would rely on the electrochemical activity of the double bond or the bromine atoms in the molecule.

Interactive Table: Spectrophotometric Methods for Bromide Determination

| Method Principle | Reagents | Wavelength (nm) | Detection Limit | Reference |

| Decolorization of Methylene Blue | Methylene Blue, Bromate | 745 | 0.5 x 10⁻⁵ mol L⁻¹ | rsc.org |

| Catalytic Oxidation of Iodine | Iodine, Potassium Permanganate | Not Specified | 1 to 100 µg/L | usgs.gov |

| Reaction with Fuchsin | Fuchsin, Metabisulfite | 530 | 1 mg/L | dss.go.th |

| Kinetic-Spectrophotometric | Methylene Blue, Hydrogen Peroxide | 746 | 35 µg/L | core.ac.uk |

Future Research Directions and Perspectives in 2z 2,3 Dibromo 2 Propen 1 Ol Chemistry

Exploration of Novel Catalytic Systems for Selective Transformations

The presence of two distinct reactive sites in (2Z)-2,3-dibromo-2-propen-1-ol—the carbon-carbon double bond and the hydroxyl group—presents a significant challenge and opportunity for selective catalysis. Future research will undoubtedly focus on the development of novel catalytic systems that can chemoselectively target one functional group while leaving the other intact, or that can facilitate stereoselective transformations.

One promising avenue is the use of transition metal catalysts for cross-coupling reactions. The vinyl bromide moieties are prime handles for reactions like Suzuki, Stille, and Heck couplings, allowing for the introduction of a wide array of carbon-based substituents. Future work could explore the use of bespoke ligands to control the regioselectivity of these reactions, particularly in creating sterically hindered C-C bonds. Furthermore, the development of catalysts that can differentiate between the two bromine atoms would open up pathways for sequential functionalization, dramatically increasing the molecular complexity that can be built from this simple precursor.

Another key area will be the catalytic functionalization of the allylic alcohol. While the hydroxyl group can be a directing group in some reactions, its conversion to other functionalities under catalytic control is a valuable goal. For instance, the development of catalysts for the enantioselective allylic substitution of the hydroxyl group would provide access to a range of chiral building blocks. Research into enzymatic catalysis could also offer highly selective methods for transformations such as oxidation of the alcohol to the corresponding aldehyde or carboxylic acid, or for the stereoselective acylation of the hydroxyl group.

| Catalytic Approach | Potential Transformation of (2Z)-2,3-dibromo-2-propen-1-ol | Research Focus |

| Transition Metal Catalysis | Selective C-Br bond functionalization (e.g., Suzuki, Heck) | Ligand design for regioselectivity, sequential cross-coupling. |

| Asymmetric Catalysis | Enantioselective allylic substitution of the -OH group. | Chiral ligand development, control of stereocenters. |

| Biocatalysis | Selective oxidation or acylation of the alcohol. | Enzyme screening and engineering for high selectivity. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards continuous manufacturing processes, and the integration of (2Z)-2,3-dibromo-2-propen-1-ol chemistry with flow chemistry and automated synthesis platforms is a crucial future direction. Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the ability to telescope multiple reaction steps into a single, continuous process. researchgate.net

For a molecule like (2Z)-2,3-dibromo-2-propen-1-ol, which may be a precursor to biologically active compounds, the precise control over reaction parameters afforded by flow reactors can lead to higher yields and purities. researchgate.net Future research will likely involve the development of robust flow protocols for the various transformations of this compound. This includes the design of packed-bed reactors containing immobilized catalysts or reagents to facilitate multi-step syntheses without the need for intermediate purification steps. researchgate.net

Automated synthesis platforms, which combine robotics with flow chemistry, will enable the rapid optimization of reaction conditions and the high-throughput synthesis of libraries of derivatives. syrris.com By systematically varying parameters such as temperature, pressure, and reagent stoichiometry, these platforms can quickly identify the optimal conditions for a desired transformation of (2Z)-2,3-dibromo-2-propen-1-ol. This will significantly accelerate the discovery of new derivatives with valuable properties.

Application of Machine Learning and Artificial Intelligence in Reaction Prediction

The complexity of the reactions involving a bifunctional molecule like (2Z)-2,3-dibromo-2-propen-1-ol makes predicting reaction outcomes and identifying optimal conditions a significant challenge. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this aspect of chemical synthesis.

Discovery of Unexplored Synthetic Applications and Derivatizations

Beyond the more established transformations, a significant area of future research will be the discovery of entirely new synthetic applications and derivatizations of (2Z)-2,3-dibromo-2-propen-1-ol. Its unique combination of functional groups makes it a candidate for a variety of novel cyclization and functionalization strategies.

For example, intramolecular reactions that engage both the alkene and the alcohol functionalities could lead to the synthesis of novel heterocyclic compounds. The development of new catalytic systems could enable unprecedented ring-closing metathesis or intramolecular Heck reactions to form substituted furans or pyrans.

The di-bromo-alkene moiety also presents opportunities for novel transformations beyond standard cross-coupling. Research into radical-mediated reactions, for instance, could lead to new methods for atom transfer radical addition or cyclization, opening up pathways to complex polycyclic structures. The exploration of its use in multicomponent reactions, where three or more reactants combine in a single step, could also lead to the rapid assembly of complex molecules from simple starting materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.